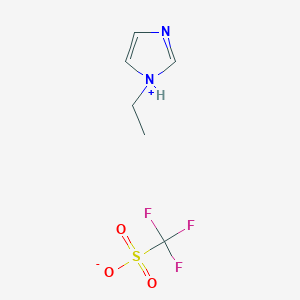

1-Ethylimidazolium trifluoromethanesulfonate; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid that may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) and also in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .

Synthesis Analysis

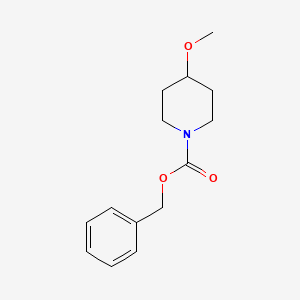

The synthesis of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves the use of N-ethylimidazole and trifluoromethanesulfonic acid. To a solution of 16 g of N-ethylimidazole in 20 ml of ethanol, 25 g of trifluoromethanesulfonic acid is added dropwise at 0° C.Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves a 1-ethyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion . The structural and electronic properties of this ionic liquid have been studied using first principles dynamical simulations .Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate has been used in the fabrication of electrochemical double-layer capacitors (EDLCs). The electrolyte was prepared using the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with the polymer poly(vinylidenefluoride)-co-hexafluoropropylene and the salt zinc trifluoromethanesulfonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate include a large liquid range, minuscule vapor pressure, miscibility, high thermal stability, broad electrochemical windows, and recyclability . The densities, dynamic viscosities, and electrical conductivities of this ionic liquid have been measured over a wide temperature range .Aplicaciones Científicas De Investigación

1-Ethylimidazolium trifluoromethanesulfonate; 98% has a wide range of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in pharmaceuticals, and as a catalyst in materials science. 1-Ethylimidazolium trifluoromethanesulfonate; 98% has also been used in the synthesis of various organic compounds, including drugs and polymers. Additionally, it has been used as a catalyst in the synthesis of polymers and other materials.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a solvent in various chemical reactions . Therefore, its target could be considered the reactants of these chemical reactions.

Mode of Action

1-Ethylimidazolium trifluoromethanesulfonate interacts with its targets by acting as a medium for the chemical reactions . It facilitates the interaction between reactants, possibly by improving solubility or altering the reaction environment.

Biochemical Pathways

The specific biochemical pathways affected by 1-Ethylimidazolium trifluoromethanesulfonate are dependent on the chemical reactions it is involved in. For instance, it has been used in the production of Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .

Result of Action

The molecular and cellular effects of 1-Ethylimidazolium trifluoromethanesulfonate’s action are largely dependent on the specific reactions it is used in. In the context of its use as a solvent, it can facilitate chemical reactions and contribute to the final products .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-Ethylimidazolium trifluoromethanesulfonate; 98% in laboratory experiments is its solubility in water. Additionally, the compound is relatively non-toxic and non-corrosive, making it safe to use in laboratory experiments. However, it is important to note that the compound is hygroscopic, meaning that it absorbs moisture from the air. This can lead to a decrease in the compound's solubility and can affect the results of laboratory experiments.

Direcciones Futuras

The use of 1-Ethylimidazolium trifluoromethanesulfonate; 98% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, the compound could be used to synthesize new organic compounds, such as drugs and polymers. Additionally, it could be used as a catalyst in the synthesis of new materials. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to improve the solubility and stability of the compound, as well as to develop new methods for its synthesis.

Métodos De Síntesis

1-Ethylimidazolium trifluoromethanesulfonate; 98% can be synthesized using a variety of methods. One of the most common approaches is to react ethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. This method yields 1-Ethylimidazolium trifluoromethanesulfonate; 98% in high yields. Alternatively, 1-Ethylimidazolium trifluoromethanesulfonate; 98% can be synthesized by the reaction of ethylimidazole with trifluoromethanesulfonic acid in the presence of a base. In either case, the reaction is typically carried out at room temperature and is usually complete within a few hours.

Safety and Hazards

While ionic liquids like 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate are generally considered safer and better than traditional organic solvents due to their low volatility, they can still pose fire and explosion hazards. The auto-ignition temperature of this ionic liquid was found to be 478 °C with an ignition delay time of 12.6 s .

Propiedades

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CHF3O3S/c1-2-7-4-3-6-5-7;2-1(3,4)8(5,6)7/h3-5H,2H2,1H3;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKKGMGSMEAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)